2-Fluoro-2-(oxetan-3-yl)ethan-1-amine
Overview
Description
2-Fluoro-2-(oxetan-3-yl)ethan-1-amine (2F-OEA) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is an analogue of the natural endocannabinoid anandamide and has been used in research to explore the effects of endocannabinoids on the body. 2F-OEA has been studied for its potential applications in the fields of neuroscience, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Summary of Application: The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- Methods of Application: These applications have driven numerous studies into the synthesis of new oxetane derivatives . The methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
- Results or Outcomes: Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Summary of Application: A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .
- Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target .
- Results or Outcomes: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Polymerization
- Summary of Application: Oxetanes have been combined with epoxides to enhance the reactivity of each monomer, improve the overall reaction kinetics, and the final physical properties of the polymer films .
- Methods of Application: The research involved reducing illumination time and exploiting dark cure in these systems .
- Results or Outcomes: The combination of oxetanes and epoxides resulted in enhanced kinetics and improved physical properties of the polymer films .
Heterocyclic Amino Acid Derivatives
- Summary of Application: Oxetane rings have been used in the synthesis of new heterocyclic amino acid derivatives .
- Methods of Application: Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
- Results or Outcomes: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Functionalization of Intact Oxetane Derivatives
- Summary of Application: Oxetane derivatives have been functionalized through metalated and radical intermediates .
- Methods of Application: The methods involve the use of metalated and radical intermediates to functionalize intact oxetane derivatives .
- Results or Outcomes: The functionalization of intact oxetane derivatives has led to the synthesis of a variety of new compounds .
Ring-Opening and Ring-Expansion Reactions of Oxetanes
- Summary of Application: Oxetanes have been used in ring-opening and ring-expansion reactions .
- Methods of Application: These reactions involve the use of oxetanes as starting materials. The oxetane ring is opened or expanded to form new compounds .
- Results or Outcomes: The ring-opening and ring-expansion reactions of oxetanes have led to the synthesis of a variety of new compounds .
properties
IUPAC Name |
2-fluoro-2-(oxetan-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-5(1-7)4-2-8-3-4/h4-5H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLFJWYRUUTYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(oxetan-3-yl)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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